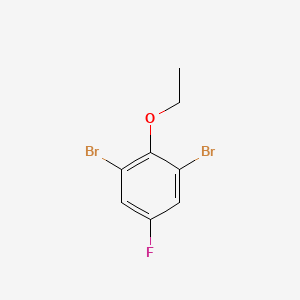
1,3-Dibromo-2-ethoxy-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-ethoxy-5-fluorobenzene is a chemical compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 . It is used in research and has a CAS number of 1447671-86-4 .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-ethoxy-5-fluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups . The InChI code for this compound is 1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
1,3-Dibromo-2-ethoxy-5-fluorobenzene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Fluorobenzenes, including those with specific substitution patterns like 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine atoms alters the electronic properties of these molecules, making them weakly coordinating ligands. This property is beneficial in contexts where non-coordinating solvents or easily displaced ligands are required. Fluorobenzenes can participate in C-H and C-F bond activation reactions facilitated by reactive transition metal complexes, opening new avenues for organic synthesis and catalytic applications (Pike, Crimmin, & Chaplin, 2017).
Material Science and Polymer Chemistry
In material science, fluorinated benzene derivatives, including those similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are key monomers in the synthesis of polymers with unique properties. For instance, fluorinated distyrylbenzene (DSB) derivatives have been studied for their role in tuning molecular properties and solid-state organization of materials. The introduction of fluorine atoms into the benzene ring can significantly affect the absorption characteristics and solid-state packing of the resulting polymers, influencing their optical and electronic properties (Renak et al., 1999).
Electrochemical Applications
The electrochemical fluorination of aromatic compounds, including halobenzenes, is an important area of research. Studies have explored the mechanisms of side reactions during the fluorination process, shedding light on the formation of various fluorinated benzene derivatives. These reactions are crucial for understanding the electrochemical behavior of halobenzenes and optimizing fluorination strategies for the synthesis of fluorinated aromatic compounds with desired properties (Horio et al., 1996).
Crystal Structure Prediction
The prediction of crystal structures of fluorinated benzenes, including derivatives similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, is significant for understanding their solid-state chemistry. Advanced computational methods have been employed to predict the crystal structures of these molecules, providing insights into their intermolecular interactions and packing patterns. This research is critical for the design of new materials with specific crystalline properties (Misquitta et al., 2008).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1,3-dibromo-2-ethoxy-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIWTYHDTBNIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

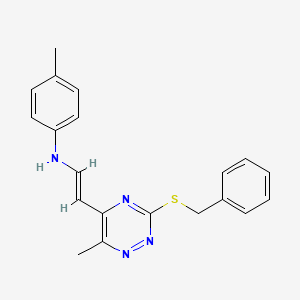
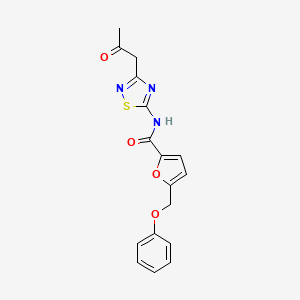
![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)

![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)

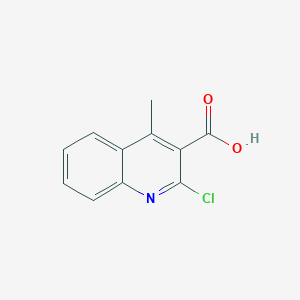
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
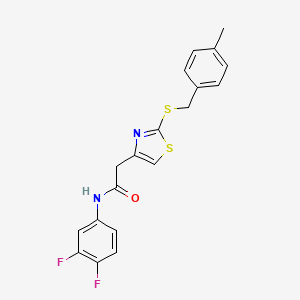
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)


